2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid
Description
Historical Context and Discovery
The discovery of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid is intertwined with advancements in nitroaromatic chemistry during the mid-20th century. Early synthetic routes for analogous compounds, such as 4-hydroxy-3-nitrophenylacetic acid, were reported in the 1980s, with methods involving nitration and hydroxylation of phenylacetic acid derivatives. The specific synthesis of this compound likely emerged from efforts to modify the alpha position of acetic acid to introduce additional hydroxyl groups, a strategy common in designing bioactive molecules.
Key milestones include:
- 1987 : A landmark study in the Journal of Medicinal Chemistry described the synthesis of nitro-substituted phenylacetic acids for dopamine receptor research, laying groundwork for derivatives like this compound.
- 2002 : Advances in enantioselective separation techniques enabled the isolation of chiral alpha-hydroxy acids, including nitro-substituted variants.
Significance in Alpha-Hydroxy Acid Research
Alpha-hydroxy acids (AHAs) are renowned for their role in skincare and organic synthesis. The introduction of electron-withdrawing nitro groups and aromatic hydroxyl groups in this compound alters its reactivity and biological interactions compared to simpler AHAs like glycolic or mandelic acid.
Key Research Findings:
- Acidity Enhancement : The nitro group at the 3-position increases the compound’s acidity (pKa ≈ 4.25), facilitating deprotonation under mild conditions.
- Coordination Chemistry : The hydroxyl and carboxylate groups enable chelation of metal ions, as demonstrated in studies using palladium and copper complexes for enantiomeric separations.
- Biological Activity : While not directly cytotoxic, structural analogs have shown ice-nucleation activity in Xanthomonas campestris, suggesting potential applications in cryopreservation.
Relationship to 4-Hydroxy-3-Nitrophenylacetic Acid
This compound is a hydroxylated derivative of 4-hydroxy-3-nitrophenylacetic acid (C₈H₇NO₅, MW 197.14 g/mol). The addition of an alpha-hydroxyl group fundamentally alters its properties:
| Property | 4-Hydroxy-3-Nitrophenylacetic Acid | This compound |
|---|---|---|
| Molecular Formula | C₈H₇NO₅ | C₈H₇NO₆ |
| Melting Point | 146–148°C | Not reported (estimated >150°C) |
| Solubility | Soluble in ethanol (5%) | Limited solubility in polar solvents |
| Biological Role | Metabolite of nitrotyrosine | Potential chiral ligand |
The alpha-hydroxyl group enhances stereochemical complexity, enabling enantiomeric resolution via chiral extractants like Garphos derivatives.
Classification within Alpha Hydroxycarboxylic Acids
This compound belongs to the aryl-substituted alpha-hydroxycarboxylic acids , a subclass distinguished by aromatic ring systems. Its classification is further defined by:
Substituent Effects :
Chirality :
Functional Group Synergy :
- The nitro group’s electron-withdrawing effect amplifies the acidity of both the hydroxyl and carboxylic acid groups, enabling unique reaction pathways in peptide coupling and metal coordination.
Properties
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c10-6-2-1-4(7(11)8(12)13)3-5(6)9(14)15/h1-3,7,10-11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIZIIUKBKGKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89942-84-7 | |
| Record name | 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-nitromandelic acid typically involves the nitration of mandelic acid. The process begins with the hydroxylation of mandelic acid to introduce the hydroxyl group at the 4-position. This is followed by nitration to introduce the nitro group at the 3-position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods: Industrial production of 4-hydroxy-3-nitromandelic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, concentration, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include 4-hydroxy-3-nitrobenzaldehyde or 4-hydroxy-3-nitrobenzoic acid.
Reduction: Products include 4-hydroxy-3-aminomandelic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-nitromandelic acid involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzymatic activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The compound is compared to structurally related phenylacetic acid derivatives, focusing on substituent effects:
Physicochemical Properties
- Acidity : The nitro group (strong electron-withdrawing) increases the acidity of the α-hydroxyl and carboxylic acid groups compared to methoxy-substituted analogs like vanillylmandelic acid .
- Solubility: Hydroxyl groups improve solubility in polar solvents (e.g., DMSO, ethanol), but the nitro group may reduce solubility in nonpolar media compared to methoxy derivatives .
- Melting Point : 2-(4-Hydroxy-3-nitrophenyl)acetic acid (without α-hydroxyl) melts at 146–148°C, suggesting higher crystallinity than the target compound (data unavailable) .
Reactivity and Stability
- Nitro Group : Enhances electrophilic substitution reactions on the aromatic ring but may render the compound sensitive to reducing conditions.
- Hydroxyl Groups: Participate in hydrogen bonding and oxidation reactions.
Biological Activity
2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid, also known as 4-hydroxy-3-nitrophenylacetic acid, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and underlying mechanisms.
- Chemical Formula : CHNO
- Molecular Weight : 197.14 g/mol
- Structure : Contains a nitrophenol moiety which contributes to its biological activities.
Antibacterial Activity
4-Hydroxy-3-nitrophenylacetic acid has been shown to exhibit notable antibacterial properties. A study isolated this compound from yellow mustard seeds and demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Salmonella enteritidis
- Staphylococcus aureus
The structure-activity relationship (SAR) indicated that the presence of hydroxyl and nitro groups is crucial for its antibacterial efficacy .
The antibacterial activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic processes. The hydroxyl groups likely play a role in forming hydrogen bonds with bacterial proteins, thereby affecting their function.
Ice Nucleation Activity
Research has indicated that 4-hydroxy-3-nitrophenylacetic acid enhances the ice-nucleation activity in Xanthomonas campestris by stimulating the expression of ice-nucleation-active proteins (InaX). This suggests a potential application in agricultural biotechnology, particularly in frost protection strategies .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, extracts containing 4-hydroxy-3-nitrophenylacetic acid were tested against clinical isolates of E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a natural antimicrobial agent.
Case Study 2: Agricultural Applications
A field study evaluated the use of 4-hydroxy-3-nitrophenylacetic acid as an ice-nucleating agent for crops susceptible to frost damage. The application resulted in improved survival rates of plants during frost events, highlighting its practical agricultural applications.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves nitration of phenolic precursors followed by hydroxylation and acetylation. For example, nitration of 4-hydroxyphenylacetic acid derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields intermediates, which are then hydroxylated and acetylated. Purification via recrystallization (using acetone/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥98% purity .
- Key Data : Melting points (131–134°C) and IR spectra (broad O-H stretch at 3200–3500 cm⁻¹, C=O at 1700 cm⁻¹) are critical for verifying purity .
Q. How can spectroscopic techniques distinguish structural analogs (e.g., methoxy vs. nitro substituents)?
- Methodology : Use NMR and IR spectroscopy:
- ¹H NMR : Nitro groups induce deshielding (~8.5–9.0 ppm for aromatic protons), while methoxy groups show singlets at ~3.8 ppm .
- IR : Nitro groups exhibit strong asymmetric/symmetric stretching at 1520–1350 cm⁻¹, absent in methoxy analogs .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodology : Freely soluble in polar solvents (water, acetone) but sparingly soluble in non-polar solvents (benzene). Solubility tests at varying pH (e.g., using NaOH/HCl) reveal deprotonation effects on carboxyl and hydroxyl groups, critical for reaction media selection .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro group influence reactivity in catalytic systems?
- Methodology : Computational modeling (DFT) predicts electron-withdrawing effects of the nitro group, reducing electron density on the phenyl ring. Experimental validation via Hammett plots (kinetic studies in nucleophilic substitutions) quantifies substituent effects .
- Contradiction Note : Conflicting reports on nitro group orientation (para vs. ortho) in similar analogs require crystallographic verification (e.g., single-crystal XRD) .
Q. What strategies resolve discrepancies in reported melting points and decomposition behaviors?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) differentiate decomposition (endothermic peaks at ~133–134°C) from melting. Impurities (e.g., residual nitration byproducts) lower observed melting points; repurification via preparative HPLC is recommended .
Q. How can this compound be applied in studying oxidative stress biomarkers?
- Methodology : As a hydroxyl radical (HO•) scavenger, monitor its degradation via HPLC-UV (λ = 280 nm) under Fenton reaction conditions. Compare kinetics with reference probes (e.g., APF/HPF fluorescein derivatives) to quantify radical scavenging efficiency .
Q. What are the challenges in enantiomeric resolution of this compound, and how can they be addressed?
- Methodology : Chiral chromatography (Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers. Circular dichroism (CD) confirms absolute configuration, while kinetic resolution via enzyme-catalyzed esterification (e.g., lipase B) improves yield .
Data Contradiction Analysis
Q. Why do some studies report conflicting biological activities (e.g., anti-inflammatory vs. pro-oxidant effects)?
- Analysis : Discrepancies arise from assay conditions (e.g., cell type, concentration ranges). For example, low concentrations (µM) may scavenge radicals (anti-inflammatory), while high concentrations (mM) generate nitro radicals (pro-oxidant). Dose-response studies and ROS-specific fluorescent probes (e.g., CM-H2DCFDA) clarify mechanisms .
Safety and Handling
Q. What are the critical safety considerations for handling nitro-substituted phenolic acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
